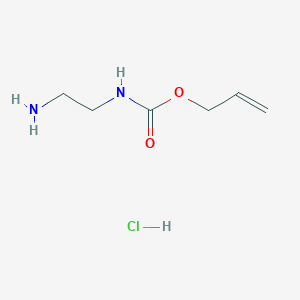

Allyl (2-aminoethyl)carbamate hydrochloride

CAS No.: 1049722-41-9

Cat. No.: VC4328894

Molecular Formula: C9H18N2O2

Molecular Weight: 186.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049722-41-9 |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.255 |

| IUPAC Name | prop-2-enyl N-(2-aminoethyl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O2.ClH/c1-2-5-10-6(9)8-4-3-7;/h2H,1,3-5,7H2,(H,8,9);1H |

| Standard InChI Key | HSMIIEJPSZWRHP-UHFFFAOYSA-N |

| SMILES | C=CCOC(=O)NCCN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

Allyl (2-aminoethyl)carbamate hydrochloride is systematically named prop-2-enyl N-(2-aminoethyl)carbamate hydrochloride, reflecting its allyl ester and ethylenediamine-derived structure . Common synonyms include:

-

N-Alloc-1,2-diaminoethane hydrochloride

-

Allyl-N-(2-aminoethyl)carbamate hydrochloride

The "Alloc" designation refers to the allyloxycarbonyl (Alloc) protecting group, which is critical for its role in temporary amine protection during solid-phase peptide synthesis (SPPS) .

Molecular and Structural Data

The compound’s molecular formula is C₆H₁₃ClN₂O₂, with a molar mass of 180.63 g/mol . Key structural features include:

-

An allyl group (-CH₂CH=CH₂) attached to a carbamate linkage.

-

A 2-aminoethylamine (ethylenediamine) backbone protonated as a hydrochloride salt.

The 3D conformation, as modeled in PubChem, shows a planar carbamate group and a flexible ethylenediamine chain, facilitating interactions with nucleophiles or electrophiles in reaction environments .

| Property | Value | Source |

|---|---|---|

| CAS No. | 1049722-41-9 | |

| Molecular Formula | C₆H₁₃ClN₂O₂ | |

| Molecular Weight | 180.63 g/mol | |

| XLogP3-AA | 0.7 (predicted) | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized through a two-step process:

-

Protection of Ethylenediamine: Ethylenediamine reacts with allyl chloroformate (Alloc-Cl) in anhydrous dichloromethane to form the intermediate allyl (2-aminoethyl)carbamate.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility .

This method ensures high purity (>95%), as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data from suppliers .

Scale-Up Considerations

Industrial production emphasizes:

-

Temperature Control: Reactions are conducted at 0–5°C to prevent side reactions.

-

Solvent Selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes yield .

-

Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials .

Physicochemical Properties

Solubility and Stability

The compound is freely soluble in water (≥50 mg/mL at 25°C) and polar aprotic solvents (DMF, DMSO). Stability data indicate:

-

Short-Term Storage: 1 month at -20°C in anhydrous conditions.

Table 2: Stock Solution Preparation Guidelines

| Concentration | Volume per 1 mg | Volume per 5 mg | Volume per 10 mg |

|---|---|---|---|

| 1 mM | 5.5362 mL | 27.6809 mL | 55.3618 mL |

| 5 mM | 1.1072 mL | 5.5362 mL | 11.0724 mL |

| 10 mM | 0.5536 mL | 2.7681 mL | 5.5362 mL |

| Data sourced from GlpBio . |

Thermal and Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

Applications in Chemical Research

Cleavable Linker in Drug Conjugates

The Alloc group is selectively removed under mild conditions (e.g., palladium-catalyzed deprotection), making the compound ideal for:

-

Prodrug Activation: Linking cytotoxic agents to targeting moieties.

-

Polymer Chemistry: Reversible crosslinking in stimuli-responsive hydrogels .

Peptide Synthesis

In SPPS, the Alloc group protects primary amines during coupling reactions. Subsequent deprotection with Pd(PPh₃)₄ liberates the amine for further functionalization .

Recent Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume